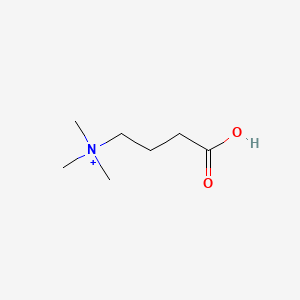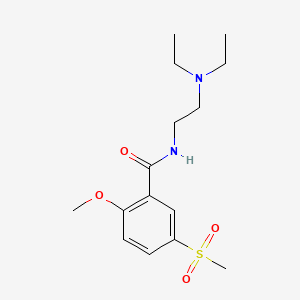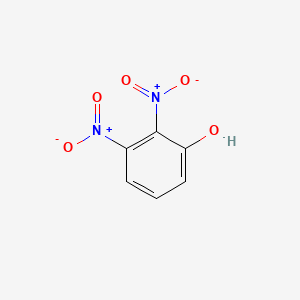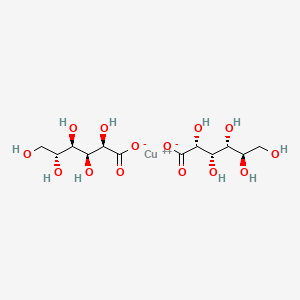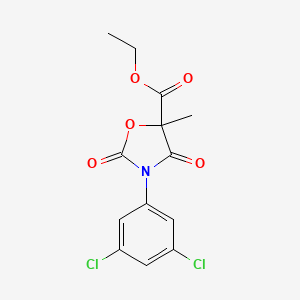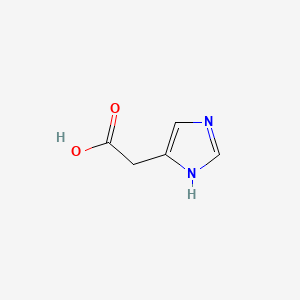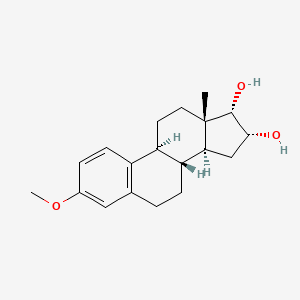
エピメストロール
概要
説明
科学的研究の応用
Epimestrol has a wide range of scientific research applications:
Chemistry: In chemistry, epimestrol is used as a model compound to study the behavior of steroidal estrogens and their derivatives.
Biology: In biological research, epimestrol is used to study the effects of estrogens on cellular processes and hormone regulation.
作用機序
Epimestrol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) pathways . The activation of these pathways results in the modulation of various physiological processes, including reproductive function and cellular growth .
生化学分析
Biochemical Properties
Epimestrol plays a significant role in biochemical reactions, particularly in the context of estrogenic activity. As a synthetic estrogen, Epimestrol interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in the body. These interactions lead to the modulation of gene expression and the regulation of various physiological processes. Epimestrol’s interaction with estrogen receptors is crucial for its role in ovulation induction and other therapeutic applications .
Cellular Effects
Epimestrol influences various types of cells and cellular processes. It affects cell function by binding to estrogen receptors, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. In particular, Epimestrol has been shown to improve luteal function and affect cervical mucus in women undergoing ovulation induction . These effects are mediated through its estrogenic activity, which regulates the expression of genes involved in reproductive processes.
Molecular Mechanism
The molecular mechanism of Epimestrol involves its conversion to 17-epiestriol, which then binds to estrogen receptors. This binding leads to the activation or inhibition of specific genes, depending on the context. Epimestrol’s estrogenic activity is mediated through its interaction with estrogen receptors, which can either activate or repress the transcription of target genes. This regulation of gene expression is essential for its therapeutic effects in ovulation induction and other applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epimestrol can change over time due to its stability and degradation. Studies have shown that Epimestrol is relatively stable under controlled conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that Epimestrol can maintain its estrogenic activity over extended periods, although its efficacy may decrease with prolonged exposure . These temporal effects are important for understanding the long-term impact of Epimestrol in therapeutic applications.
Dosage Effects in Animal Models
The effects of Epimestrol vary with different dosages in animal models. At lower doses, Epimestrol can effectively induce ovulation and improve reproductive function without significant adverse effects. At higher doses, Epimestrol may cause toxic or adverse effects, including increased thrombogenic activity and potential interactions with other drugs . These dosage-dependent effects are crucial for determining the optimal therapeutic dose of Epimestrol in clinical settings.
Metabolic Pathways
Epimestrol is involved in several metabolic pathways, primarily through its conversion to 17-epiestriol. This conversion is mediated by enzymes that catalyze the methylation and hydroxylation of the compound. Epimestrol’s interaction with these enzymes affects its metabolic flux and the levels of metabolites in the body . Understanding these metabolic pathways is essential for optimizing the therapeutic use of Epimestrol and minimizing potential side effects.
Transport and Distribution
Epimestrol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of Epimestrol is influenced by factors such as blood flow, tissue binding, and regional pH . These factors determine the localization and concentration of Epimestrol in different tissues, which is critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Epimestrol is primarily determined by its interaction with estrogen receptors, which are located in the nucleus and cytoplasm of target cells. Epimestrol’s activity and function are influenced by its localization within these compartments. Targeting signals and post-translational modifications may also play a role in directing Epimestrol to specific organelles . Understanding the subcellular localization of Epimestrol is important for elucidating its mechanism of action and optimizing its therapeutic use.
準備方法
Epimestrol is synthesized through the methylation of 17-epiestriol. The synthetic route involves the reaction of 17-epiestriol with methanol in the presence of an acid catalyst to form the methoxy derivative . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours. Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities .
化学反応の分析
Epimestrol undergoes several types of chemical reactions, including:
Oxidation: Epimestrol can be oxidized to form various oxidized derivatives. Common reagents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction of epimestrol can yield reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Epimestrol can undergo substitution reactions, particularly at the methoxy group.
類似化合物との比較
Epimestrol is similar to other synthetic steroidal estrogens, such as estradiol and ethinylestradiol. it is unique in its structure due to the presence of the methoxy group at the 3-position and the epimerization at the 17-position . This structural uniqueness contributes to its distinct pharmacological properties. Similar compounds include:
Estradiol: A naturally occurring estrogen with a hydroxyl group at the 3-position.
Ethinylestradiol: A synthetic estrogen with an ethinyl group at the 17-position.
Mestranol: A synthetic estrogen with a methoxy group at the 3-position but without the epimerization at the 17-position.
Epimestrol’s unique structure and pharmacological profile make it a valuable compound in both research and therapeutic applications.
特性
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCIIQUZBJAE-RRQVMCLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859807 | |
| Record name | 3-Methoxy-17-epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7004-98-0 | |
| Record name | Epimestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7004-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epimestrol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epimestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EPIMESTROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-17-epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epimestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIMESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IVE3SDZ38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Epimestrol?
A1: Epimestrol primarily exerts its effects by interacting with estrogen receptors. [] Although its exact mechanism is not fully elucidated, studies suggest that it acts as an estrogen agonist, mimicking the effects of endogenous estrogens. [] This interaction influences the release of gonadotropins like follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [, , ]
Q2: Can Epimestrol influence follicular development?
A3: Yes, studies indicate that Epimestrol can promote follicular maturation. When combined with luteinizing hormone-releasing hormone (LHRH), Epimestrol successfully induced ovulation in a significant portion of patients, particularly those exhibiting complete follicular maturation. []
Q3: How does Epimestrol compare to other ovulation inducers like Clomiphene in terms of its effects on cervical mucus?
A5: Unlike clomiphene, which can negatively impact cervical mucus due to its anti-estrogenic properties, Epimestrol does not appear to impair cervical mucus quality. [] This difference is attributed to the absence of significant anti-estrogenic properties in Epimestrol. []
Q4: What is the molecular formula and weight of Epimestrol?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Epimestrol. A comprehensive search in chemical databases would be required for this information.
Q5: Is there any spectroscopic data available for Epimestrol within the provided research?
A5: The provided research abstracts do not delve into the spectroscopic characterization of Epimestrol.
Q6: What is known about the stability of Epimestrol under various conditions?
A6: The provided research abstracts do not provide detailed information on the stability of Epimestrol under different conditions. Further investigation into specific stability studies is needed.
Q7: Are there any established formulation strategies to enhance Epimestrol's stability, solubility, or bioavailability?
A7: The provided research abstracts do not mention specific formulation strategies for Epimestrol. Further research dedicated to formulation development would be needed to address this aspect.
Q8: What is the typical route of administration for Epimestrol?
A10: Based on the research, Epimestrol is primarily administered orally. [, , , ]
Q9: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of Epimestrol?
A9: The provided abstracts do not provide details on the ADME profile of Epimestrol.
Q10: Has Epimestrol demonstrated efficacy in inducing ovulation in clinical settings?
A12: Yes, several studies indicate that Epimestrol can induce ovulation in women with various ovulatory disorders. [, , , , ] Positive results were observed in patients with secondary amenorrhea, anovulatory cycles, and luteal insufficiency. [, ]
Q11: Is there any information on the environmental impact or degradation of Epimestrol?
A11: The provided research abstracts do not offer information regarding the environmental impact or degradation of Epimestrol.
Q12: Are there any known alternatives or substitutes for Epimestrol in treating infertility?
A16: Yes, several alternatives to Epimestrol exist for treating infertility, including clomiphene citrate, cyclofenil, human menopausal gonadotropin (hMG), and LHRH analogues. [, , , , ] The choice of treatment depends on the specific cause of infertility and individual patient characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






